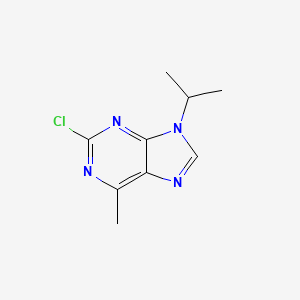
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound . It is a colorless liquid that is stable at room temperature . This compound is often used as an organic boron reagent and has important applications in organic synthesis .
Synthesis Analysis
The synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved from Pinacol and Trimethyl borate .Molecular Structure Analysis
The empirical formula of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C7H15BO3 . The molecular weight is 158.00 .Chemical Reactions Analysis
This compound is often used as a reagent in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The boiling point of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 120°C at 228mm . It has a density of 0.9642 g/mL at 25 °C . The refractive index is 1.4096 . It is sensitive to moisture .Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives, like this compound, often interact with proteins and enzymes that have diol-containing side chains .
Mode of Action
The compound, being a boronic acid derivative, is likely to form reversible covalent complexes with proteins or enzymes that have diol-containing side chains . This interaction can lead to changes in the activity of these targets, potentially altering cellular processes .
Biochemical Pathways
Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including c-c bond formation, oxidation, and reduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, the stability of boronic acids and their derivatives can be affected by pH, with these compounds typically being more stable in slightly acidic conditions .
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned, it is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests potential future applications in the development of new materials.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the reaction of 2-methoxy-6-(hydroxymethyl)benzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst. The resulting product is then oxidized to form the desired compound.", "Starting Materials": [ "2-methoxy-6-(hydroxymethyl)benzaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-6-(hydroxymethyl)benzaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent (e.g. toluene).", "Step 2: Add a base (e.g. potassium carbonate) and a palladium catalyst (e.g. palladium acetate) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound." ] } | |
CAS RN |
1465923-58-3 |
Product Name |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Molecular Formula |
C14H19BO4 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



